![molecular formula C10H19N3O2 B11723579 N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a cycloheptyl ring and a hydroxycarbamimidoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group is known to form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cycloheptyl ring provides structural stability and enhances the binding affinity of the compound .
Comparaison Avec Des Composés Similaires
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide can be compared with similar compounds such as N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide and N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide. These compounds share similar structural features but differ in the size of the cycloalkyl ring. The cycloheptyl ring in N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide provides unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14) |
Clé InChI |
LJUDOBMYZGMKSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCCCCC1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


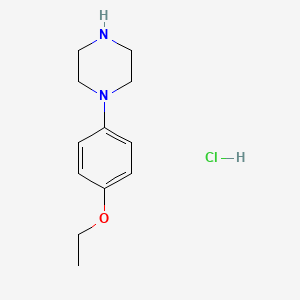

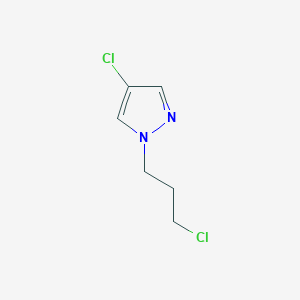
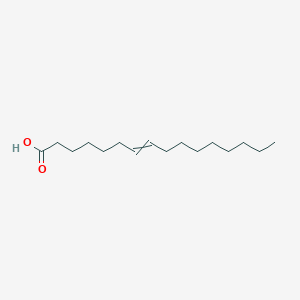
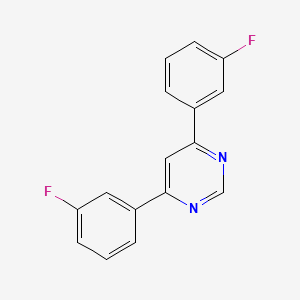
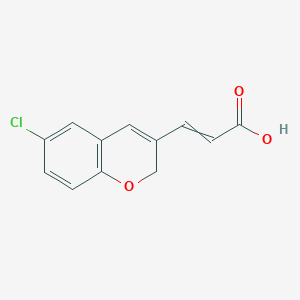
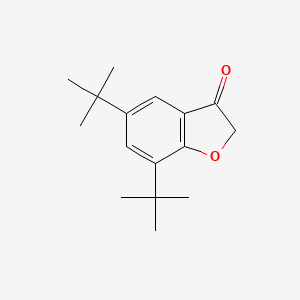

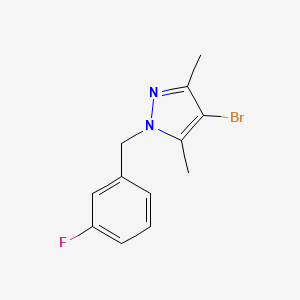



![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)

